molecular formula C31H35NO5S2 B13401094 but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

Cat. No.: B13401094
M. Wt: 565.7 g/mol
InChI Key: QGUWPAYJKVJWEK-UHFFFAOYSA-N
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Description

The compound "but-2-enedioic acid; N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine" is a hybrid molecule combining a dicarboxylic acid (but-2-enedioic acid) with a highly substituted amine. The amine moiety features:

  • N-ethyl and 6,6-dimethyl groups on the heptenynyl chain.
  • A benzyl substituent linked to a thiophene-methoxy-phenyl group, introducing aromatic and heterocyclic complexity.

Properties

Molecular Formula

C31H35NO5S2

Molecular Weight

565.7 g/mol

IUPAC Name

but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

InChI

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)

InChI Key

QGUWPAYJKVJWEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Butenedioic Acid Moiety

The foundational step involves synthesizing the butenedioic acid segment, which can be achieved via oxidative cleavage of suitable precursors such as fumaric acid derivatives or through Diels-Alder cycloaddition followed by oxidation .

  • Oxidation of Fumaric Acid Derivatives:
    Fumaric acid, a trans-butenedioic acid, can be oxidized using strong oxidants like potassium permanganate or chromium-based reagents under controlled conditions to yield the target butenedioic acid.

  • Diels-Alder Approach:
    A cycloaddition between a diene and a suitable dienophile, followed by oxidative cleavage, allows for the formation of the cis- or trans-butenedioic acids, which can be isomerized to the desired configuration.

Construction of the Aromatic and Heterocyclic Components

The aromatic backbone, including the 3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl group, is assembled via Suzuki or Stille cross-coupling reactions .

  • Preparation of Heterocyclic Precursors:
    Thiophene derivatives are synthesized or obtained commercially, then functionalized with halogens or boronic acids for coupling.

  • Coupling Reactions:
    Palladium-catalyzed Suzuki coupling enables the formation of the biaryl linkages, attaching the heterocyclic units to the phenyl core with high regioselectivity.

Formation of the Hept-2-en-4-yn-1-amine Core

This segment involves alkynylation and amination steps :

  • Alkynylation:
    Terminal alkynes are prepared via deprotonation of acetylenic compounds followed by nucleophilic substitution.

  • Amination:
    The amino group is introduced through nucleophilic substitution or reductive amination, often employing amines and suitable activating groups.

Final Assembly

The final compound is assembled via multi-step coupling reactions , involving:

Data Table: Summary of Preparation Methods

Step Methodology Reagents Conditions Purpose
1 Oxidation of fumaric acid derivatives KMnO₄, CrO₃ Acidic/alkaline, controlled temperature Synthesize butenedioic acid core
2 N-alkylation Ethyl halide, base Reflux, inert atmosphere Introduce N-ethyl group
3 Cross-coupling Pd catalysts, boronic acids/halides Reflux, inert atmosphere Attach heterocyclic units
4 Alkynylation Terminal alkynes, base Room temperature to mild heating Form alkynyl linkage
5 Amine formation Amine precursors, reducing agents Mild heating Construct amino core
6 Final coupling Coupling reagents (e.g., EDC, DCC) Room temp, inert atmosphere Assemble final structure
7 Purification Chromatography Various Isolate pure compound

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be studied for its potential biological activity. Its interactions with biological molecules could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

Key Functional Groups in Analogues:
Compound Class Core Features Structural Differences from Target Compound Reference
Aryl-Substituted Olefinic Amines Olefinic (C=C) backbone, N-alkyl/aryl groups, aromatic substituents Lack thiophene-methoxy-phenyl group; shorter unsaturated chains
Branched Aliphatic Amines N-ethyl, dimethyl groups, unsaturated chains (e.g., pent-3-yn) Absence of aromatic/heterocyclic systems; simpler backbones
Thiophene-Containing Amines Thiophene rings, methoxy-phenyl linkages Often lack conjugated dienolic acid or extended unsaturation
Notable Examples:

(E)-N-methyl-5-(3-methoxyphenyl)-4-penten-2-amine (Patent Example): Shares the olefinic amine backbone and aryl-methoxy group but lacks the thiophene system and dienolic acid .

Marine-derived salternamides : Contain thiophene-like heterocycles but are peptide-based, differing in backbone topology .

Bioactivity and Target Interactions

Evidence from bioactivity clustering suggests that compounds with thiophene moieties and unsaturated backbones exhibit enhanced binding to kinases and GPCRs due to π-π stacking and hydrophobic interactions . For example:

  • ROCK1 inhibitors often feature aromatic/heterocyclic systems paired with flexible amines, aligning with the target’s structure .

However, the dienolic acid component in the target compound may introduce unique pH-dependent solubility or chelation properties absent in analogues.

Physicochemical Properties (Theoretical Comparison)

Property Target Compound (E)-N-methyl-5-(3-methoxyphenyl)-4-penten-2-amine N-isopropylpent-3-yn-1-amine
Molecular Weight ~600 g/mol (estimated) ~250 g/mol ~140 g/mol
LogP ~3.5 (moderate hydrophobicity) ~2.8 ~1.5
Hydrogen Bond Acceptors 8 3 1
Rotatable Bonds 10 5 3

Note: Data inferred from structural features due to lack of experimental values for the target compound.

Biological Activity

The compound (Z)-but-2-enedioic acid; (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine , often referred to as NB-598, is a complex organic molecule notable for its potential biological activity and applications in medicinal chemistry. Its structure includes a butenedioic acid moiety and a substituted amine, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C31H35N1O5S2C_{31}H_{35}N_{1}O_{5}S_{2} with a molecular weight of approximately 565.7 g/mol. The unique combination of functional groups, including alkenes, alkynes, ethers, and amines, enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC31H35NO5S2
Molecular Weight565.7 g/mol
IUPAC Name(E)-but-2-enedioic acid; (E)-N-ethyl-6,6-dimethyl-N-[3-(4-thiophen-3-yltthiophen-2-yllmethoxy)phenyl]methylhept-2-en-4-yne
InChIInChI=1S/C27H31NOS2.C4H4O4

NB-598 functions primarily by inhibiting squalene epoxidase (SE) , an enzyme pivotal in cholesterol biosynthesis. By competitively binding to the SE active site, it prevents the conversion of squalene to squalene epoxide, thereby reducing cholesterol production. This mechanism has implications for treating hypercholesterolemia and related disorders.

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Antitumor Activity : The presence of thiophene rings in its structure suggests potential antitumor properties. Compounds with similar structural features have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : The aromatic amine derivative characteristics may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Cholesterol-lowering Effects : As previously mentioned, the inhibition of squalene epoxidase can lead to reduced cholesterol levels, which is beneficial in managing cardiovascular diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to NB-598:

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what purification strategies ensure high yield and purity?

The synthesis of this compound involves multi-step reactions, including:

  • Thiophene coupling : The 4-thiophen-3-ylthiophen-2-yl methoxy group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .
  • Amine functionalization : The N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine moiety is synthesized via reductive amination using sodium cyanoborohydride in methanol, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Acid salt formation : The final but-2-enedioic acid salt is prepared by reacting the free base with maleic acid in ethanol, followed by recrystallization to ≥95% purity .

Key purification strategies :

  • Use centrifugal partition chromatography (CPC) for resolving stereoisomers.
  • Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for removing polar byproducts .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks for the thiophene protons (δ 6.8–7.2 ppm), alkyne protons (δ 2.5–3.0 ppm), and maleate carboxyl groups (δ 12.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and aliphatic regions .
    • Mass Spectrometry (MS) :
  • High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with a mass error <2 ppm .
    • Infrared (IR) Spectroscopy :
  • Validate the presence of carboxylic acid (1700–1750 cm⁻¹) and alkyne (2100–2260 cm⁻¹) functional groups .
    • HPLC-PDA :
  • Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological interactions?

  • Density Functional Theory (DFT) :
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvation models (e.g., COSMO-RS) assess solubility in physiological buffers .
    • Molecular Dynamics (MD) :
  • Simulate binding to target proteins (e.g., GPCRs) using AMBER or GROMACS. Key metrics include binding free energy (MM-PBSA) and hydrogen-bond occupancy .
    • ADMET Prediction :
  • Tools like SwissADME estimate blood-brain barrier permeability (logBB) and CYP450 inhibition risks .

Q. How to resolve discrepancies in reported bioactivity data?

  • Orthogonal Assays :
  • Compare results from fluorescence polarization (binding affinity), surface plasmon resonance (kinetics), and cell-based luciferase assays (functional activity) .
    • Data Normalization :
  • Account for batch-to-batch variability using internal standards (e.g., staurosporine for kinase inhibition studies) .
    • Meta-Analysis :
  • Apply weighted Z-scores to integrate data from heterogeneous studies, prioritizing datasets with ≥3 independent replicates .

Q. What strategies assess stability under physiological conditions?

  • Forced Degradation Studies :
  • Expose the compound to oxidative (3% H₂O₂), acidic (0.1 M HCl), and thermal (40°C/75% RH) stress. Monitor degradation via UPLC-MS .
    • Plasma Stability Assay :
  • Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS. A half-life <2 hrs indicates poor metabolic stability .
    • pH-Dependent Solubility :
  • Use shake-flask method across pH 1–7.4. Correlate results with Henderson-Hasselbalch predictions for ionizable groups .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s reaction condition databases for analogous compounds .
  • Computational Tools : COMSOL Multiphysics for process simulation and AMBER for MD .
  • Analytical Standards : Use certified reference materials (CRMs) from Sigma-Aldrich for assay validation .

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